Stereospecific Nitrile Hydrolysis: Exclusive exo-Carboxylic Acid Formation vs. Exo Isomer
Base-catalyzed hydrolysis of the carbonitrile group on the 7-oxabicyclo[2.2.1]heptane framework yields only the exo-carboxylic acid, irrespective of whether the starting material is the endo or exo isomer [1]. However, for the subsequent enzymatic resolution step—essential for obtaining enantiopure building blocks for adenosine A₂A ligands—the selectivity of Candida antarctica lipase towards the saturated exo ester is modest (E < 15), whereas the desired enantiomer requires E > 100 for practical utility [1][2]. By procuring (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile as the enantiopure endo form, the hydrolysis–esterification–resolution sequence can be telescoped to deliver the target (1R,2S,4S)-exo-carboxylic acid in >97% ee without additional chiral separation, a significant cost and time advantage compared to starting from the racemic or exo isomer [1][3].
| Evidence Dimension | Enzymatic enantioselectivity (E value) for resolution of saturated 7-oxabicyclo[2.2.1]heptane-2-exo-carboxylate esters |
|---|---|
| Target Compound Data | Enantiopure endo-nitrile enables telescoped hydrolysis–resolution; target (S)-acid obtained after resolution |
| Comparator Or Baseline | Racemic exo/endo mixture: enzymatic resolution with E < 15, requiring multiple cycles or chiral chromatography to reach >97% ee; exo isomer: inversion of stereochemistry at C-2 required |
| Quantified Difference | Process efficiency gains: elimination of chiral chromatography or multi-cycle enzymatic resolution; target enantiomer achieved with E > 100 when starting from enantiopure endo-nitrile |
| Conditions | Hydrolysis with KOH in EtOH/H₂O; esterification; lipase-catalyzed resolution using Candida antarctica form A (Novocor AD L) |
Why This Matters
Procuring the enantiopure endo-nitrile directly reduces downstream manufacturing costs and increases throughput by avoiding inefficient chiral separation steps.
- [1] Patent US 2008/0154043 A1. Process for the manufacture of 7-oxa-bicyclo derivatives. F. Hoffmann-La Roche AG, 2008. View Source
- [2] Sih, C. J. et al. J. Am. Chem. Soc. 1982, 104, 7294–7299. View Source
- [3] WO 2005/000842 A1. Adenosine receptor ligands. F. Hoffmann-La Roche AG, 2005. View Source
